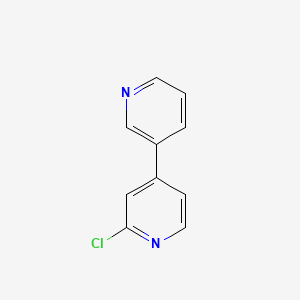

2'-Chloro-3,4'-bipyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-pyridin-3-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2/c11-10-6-8(3-5-13-10)9-2-1-4-12-7-9/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCGWUEZNJLCLCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Coordination Chemistry of 2 Chloro 3,4 Bipyridine and Analogous Ligands

Bipyridines as Versatile Ligands in Transition Metal Chemistry

Bipyridines, particularly the 2,2'-bipyridine (B1663995) (bpy) isomer, are among the most widely utilized ligands in coordination chemistry. researchgate.netnih.gov Their popularity stems from their robust redox stability, ease of functionalization, and their capacity to form stable complexes with a vast majority of transition metals. researchgate.netwikipedia.org These ligands are classified as diimine ligands and are fundamental building blocks in the development of supramolecular and metallosupramolecular chemistry. nih.govwikipedia.org The coordination of bipyridine ligands to a metal center often imparts unique photophysical and redox properties to the resulting complex, largely due to the delocalization of electrons across the two coplanar pyridine (B92270) rings. wikipedia.org The versatility of bipyridine-type ligands is demonstrated by their use in constructing everything from simple mononuclear complexes to intricate one-, two-, and three-dimensional coordination polymers. acs.org While 2,2'-bipyridine is a chelating ligand, its isomers, such as 4,4'-bipyridine (B149096), act as bridging ligands connecting two different metal centers. researchgate.netacs.org

The most common coordination mode for 2,2'-bipyridine and its derivatives is as a bidentate, or chelating, ligand. wikipedia.orglibretexts.org It binds to a single metal center through the nitrogen atoms of its two pyridine rings. wikipedia.org This N,N'-chelation results in the formation of a stable five-membered ring containing the metal atom. The planarity of the bipyridine ligand is crucial for this coordination, although some distortion can occur depending on other factors. kombyonyx.com This chelating ability is a key reason for the enhanced stability of bipyridine complexes compared to those with analogous monodentate pyridine ligands. libretexts.orguwimona.edu.jm While the classic bidentate mode is predominant, some heavily substituted bipyridine ligands have been shown to adopt a κ¹-coordination mode, where only one nitrogen atom is bound to the metal, allowing for greater flexibility and catalytic activity in certain reactions. nih.gov

The structure, stability, and properties of metal-bipyridine complexes are significantly influenced by the steric and electronic effects of substituents on the bipyridine rings. nih.govescholarship.org The placement of functional groups can alter the geometry of the complex, the electron density at the metal center, and the energy levels of the molecular orbitals. researchgate.net

Electronic Effects: Electron-withdrawing substituents, such as a chloro group, or electron-donating substituents, like methyl groups, can tune the electronic properties of the complex. researchgate.net For instance, electron-withdrawing groups on the bipyridine ligand stabilize its π* orbitals, which can affect the metal-to-ligand charge transfer (MLCT) energies in the complex. nih.gov This tunability is crucial for designing complexes with specific electrochemical and photochemical properties. researchgate.net

Steric Effects: The size and position of substituents play a critical role in the coordination geometry. Bulky groups placed near the nitrogen donor atoms (e.g., in the 6,6'-positions) can cause significant steric hindrance. beilstein-journals.org This can lead to distortions in the complex, such as twisting or bowing of the bipyridine ligand, moving it away from the ideal planar conformation. nih.gov For example, the complex (6,6'-dimethyl-2,2'-bipyridine)PtCl₂ is highly distorted due to repulsions between the methyl groups and the cis chloro ligands. nih.gov In some cases, steric hindrance can even prevent the formation of certain complex types or favor a lower coordination number. researchgate.net

Table 1: Influence of Substituent Effects on Bipyridine Complexation

| Effect | Cause | Consequence | Example |

|---|---|---|---|

| Electronic | Electron-withdrawing or -donating groups alter the ligand's electron density. | Modifies the HOMO-LUMO gap, redox potentials, and MLCT absorption bands of the complex. researchgate.netnih.gov | Substituents on 4,4'-bipyridine in Ru(CO)₂Cl₂ complexes change the HOMO-LUMO energy gap. researchgate.net |

| Steric | Bulky substituents near the coordination site (N atoms). | Causes geometric distortion (twisting, bowing), can protect the metal center, and may influence catalytic activity. nih.govresearchgate.net | Methyl groups in the 6,6'-positions of bipyridine cause significant distortion in Pt(II) complexes. nih.gov |

Formation and Characterization of Metal Complexes

The formation of metal complexes with 2'-chloro-3,4'-bipyridine and its analogs involves the reaction of the ligand with a suitable metal salt. The resulting complexes are typically characterized using a suite of analytical techniques, including elemental analysis, mass spectrometry, NMR and FT-IR spectroscopy, and single-crystal X-ray diffraction to confirm their structure and composition. mdpi.comsqu.edu.om

Metal-bipyridine complexes can be broadly categorized as either homoleptic or heteroleptic.

Homoleptic complexes contain only one type of ligand bound to the central metal ion, with a general formula of [M(L)n]. A classic example is [Fe(bpy)₃]²⁺, where three identical 2,2'-bipyridine ligands coordinate to an iron(II) ion. wikipedia.org These are often synthesized by reacting a metal salt with an excess of the ligand. uark.edu

Heteroleptic complexes feature two or more different types of ligands coordinated to the same metal center, with a general formula of [M(L)n(L')m]. mdpi.com For example, a complex could contain both a substituted bipyridine and other ligands like phosphines or halides. mdpi.comresearchgate.net The synthesis of heteroleptic complexes is often more sequential. A common method involves preparing a precursor complex, such as cis-[Ru(bpy)₂Cl₂], which can then react with a different ligand to form the final heteroleptic product. bakhtiniada.ru

The synthesis can be achieved through various methods, including self-assembly in solution, where the ligands and metal ions spontaneously form the most thermodynamically stable complex. researchgate.net Purification is often carried out using column chromatography or recrystallization. uark.edubakhtiniada.ru

Table 2: Comparison of Stability Constants for Ni(II) Complexes

| Reaction | log(K) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) |

|---|---|---|---|---|

| [Ni(H₂O)₆]²⁺ + 6 NH₃ ⇌ [Ni(NH₃)₆]²⁺ + 6 H₂O | 8.61 | -49 | -54 | -5 |

| [Ni(H₂O)₆]²⁺ + 3 en ⇌ [Ni(en)₃]²⁺ + 6 H₂O | 18.28 | -104 | -58 | +46 |

Data for illustration of the chelate effect, where 'en' (ethylenediamine) is a bidentate ligand analogous to bipyridine. The equilibrium constant for the [Ni(en)₃]²⁺ complex is almost 10 orders of magnitude larger than for the [Ni(NH₃)₆]²⁺ complex. libretexts.orglibretexts.org

Ligand Reactivity within Coordination Spheres

The coordination of a bipyridine ligand to a transition metal center can dramatically alter its reactivity. csic.es The metal acts as a Lewis acid, withdrawing electron density from the ligand and making the aromatic rings more susceptible to chemical transformations that are otherwise difficult to achieve with the free ligand. This activation is central to the dearomatization and nucleophilic attack pathways discussed below.

Dearomatization of Coordinated Bipyridine Ligands

Dearomatization of typically inert N-heterocycles like pyridine and bipyridine is a challenging yet significant transformation for synthesizing complex functionalized molecules. csic.es Coordination to a metal fragment is a key strategy to facilitate this process. csic.escsic.es

Research on analogous systems has shown that 4,4'-disubstituted-2,2'-bipyridine ligands, including those with chloro- and methoxy-substituents, can be dearomatized under mild conditions when coordinated to molybdenum(II) or rhenium(I) cationic fragments. csic.esnih.govresearchgate.net This transformation is triggered by an intramolecular nucleophilic attack from a co-ligand, such as a deprotonated N-alkylimidazole, located in a cis position. csic.esnih.gov The attack targets one of the pyridyl rings of the bipyridine ligand, disrupting its aromaticity. researchgate.net

Subsequent protonation of the resulting neutral complex characteristically occurs on a carbon atom of the affected pyridine ring, rather than the nitrogen atom. csic.esnih.gov This step leads to the formation of a stable dihydropyridyl moiety and involves the weakening of an aromatic C-C bond. nih.gov Computational studies have been employed to rationalize the formation of these experimentally observed products over other potential isomers. nih.govresearchgate.net The specific substitution pattern on the bipyridine ligand has been shown to influence the reaction's outcome. csic.es

| Precursor Complex | Metal Fragment | Bipyridine Ligand | Attacking Ligand | Result |

| [Mo(η³-methallyl)(4,4'-Cl₂-bipy)(CO)₂(N-MeIm)]OTf | {Mo(η³-C₄H₇)(CO)₂}⁺ | 4,4'-dichloro-2,2'-bipyridine | N-methylimidazole | C-C coupled product with a dearomatized, protonated dihydropyridyl ring. csic.es |

| [Mo(η³-methallyl)(4,4'-(MeO)₂-bipy)(CO)₂(N-MeIm)]OTf | {Mo(η³-C₄H₇)(CO)₂}⁺ | 4,4'-dimethoxy-2,2'-bipyridine | N-methylimidazole | C-C coupled product with a dearomatized, protonated dihydropyridyl ring. csic.es |

| [Re(CO)₃(N-N)(N-MesIm)]OTf (where N-N = bipy, phen) | {Re(CO)₃}⁺ | 2,2'-bipyridine, 1,10-phenanthroline (B135089) | N-mesitylimidazole | C-C coupled product via nucleophilic attack on an ortho carbon of the bipy/phen ligand. researchgate.net |

| [Re(bipy)(CO)₃(SMe₂)][OTf] | {Re(CO)₃}⁺ | 2,2'-bipyridine | Dimethyl sulfide (B99878) | Reversible C-C bond formation between the deprotonated sulfide and the C2 position of the bipyridine. datapdf.com |

Table 1: Examples of Metal Complexes Undergoing Ligand Dearomatization via Intramolecular Nucleophilic Attack.

Intramolecular Nucleophilic Attacks on Ligands

The dearomatization described above is a direct consequence of an intramolecular nucleophilic attack. Bipyridine and 1,10-phenanthroline have traditionally been viewed as inert ligands toward nucleophiles. csic.es However, their coordination to a metal center enhances the electrophilicity of the ring carbons, enabling reactions that are otherwise inaccessible. datapdf.com

In complexes containing both a bipyridine and a ligand with an acidic C-H group (like N-alkylimidazole or dimethyl sulfide), treatment with a strong base can deprotonate the co-ligand. researchgate.netdatapdf.com The resulting anion then acts as an internal nucleophile, attacking one of the electron-deficient carbons of the coordinated bipyridine. nih.govresearchgate.net Studies on rhenium tricarbonyl complexes demonstrate that a deprotonated S-CH₂ group from a dimethyl sulfide ligand can attack the C2 position of a coordinated bipyridine, a previously undocumented reaction pathway. datapdf.com Similarly, deprotonation of N-alkylimidazole ligands in both rhenium and molybdenum complexes leads to a nucleophilic attack on the bipyridine ligand, resulting in C-C bond formation. csic.esresearchgate.net

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Utilizing Bipyridine Scaffolds

The functionalization of bipyridine ligands, including with chloro substituents, is a key strategy in the design of advanced porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). While frameworks built specifically from this compound are not widely reported, the use of analogous bipyridine linkers is prevalent and demonstrates the potential utility of this scaffold.

Bipyridine units are incorporated into MOFs and COFs to act as structural linkers or as chelating sites for catalytically active metal ions. usf.edursc.org The ability to tune the framework's pore size, chemical environment, and functionality by modifying the linker is a central advantage of this approach. rsc.org

In MOF construction, bipyridine-based ligands, such as 4,4'-bipyridine, often serve as neutral "pillar" linkers to connect layers built from anionic linkers and metal clusters, thereby increasing the dimensionality of the framework. rsc.orgresearchgate.net

In COFs, bipyridine moieties are integrated directly into the organic backbone, creating well-defined, accessible coordination sites. usf.edursc.org This strategy, known as pore surface engineering, allows for the post-synthetic metalation of the framework. usf.edu These bipyridine-functionalized COFs can immobilize various metal ions, creating single-atom catalysts for a range of applications. usf.eduacs.org For instance, COFs constructed from linkers like 2,2'-bipyridyl-5,5'-dialdehyde have been metalated with Fe, Co, or Cu and used as efficient electrocatalysts for nitrate (B79036) reduction to ammonia (B1221849) or CO₂ reduction to C2 products like ethanol. acs.orgrsc.org The defined structure of the COF ensures high atomic utilization and exposure of the active metal sites. acs.org

| Framework Type | Bipyridine-Based Linker | Metal/Function | Application |

| COF | 2,2'-bipyridyl-5,5'-dialdehyde (Py-Bpy-COF) | Fe, Co, Ni | Electrocatalytic nitrate reduction to ammonia. rsc.org |

| COF | 3,3'-bipyridyl-5,5'-dialdehyde (Py-PyIm-COF) | Fe | Electrocatalytic nitrate reduction to ammonia. rsc.org |

| COF | BTT-BPy-COF (BTT = benzo[d,d']thieno[3,2-b;3',2'-b']dithiophene) | Cu, Ni, Fe single atoms | Electrochemical CO₂ reduction to ethanol. acs.org |

| COF | Rhenium bipyridine complex + tetra(4-aminophenyl)porphyrin | Re, Co, Fe | Electrocatalytic CO₂ reduction to CO. acs.org |

| COF | Py-2,2´-BPyPh COF | Iridium | Heterogeneous catalysis. usf.edu |

Table 2: Examples of Covalent Organic Frameworks (COFs) Utilizing Bipyridine Scaffolds.

Catalysis Applications of 2 Chloro 3,4 Bipyridine and Its Metal Complexes

Homogeneous Catalysis

In homogeneous catalysis, 2'-Chloro-3,4'-bipyridine serves as a versatile ligand that can be coordinated to various transition metals to form catalytically active complexes. The electronic properties of the chloro group can be instrumental in fine-tuning the reactivity of the metallic center for a range of organic transformations.

Complexes of this compound with transition metals such as palladium, ruthenium, and rhodium are anticipated to be effective catalysts in a variety of cross-coupling reactions. The electron-withdrawing nature of the chlorine atom can enhance the electrophilicity of the metal center, which can be advantageous in certain catalytic cycles. For instance, in Suzuki-Miyaura cross-coupling reactions, palladium complexes bearing substituted bipyridine ligands are widely used to facilitate the formation of carbon-carbon bonds. nih.gov The presence of a chloro group on the bipyridine ligand can influence the oxidative addition and reductive elimination steps of the catalytic cycle. nih.gov

While specific data for this compound is not extensively documented, studies on related dichloroheteroarenes have shown that the position of the chloro substituent plays a critical role in determining the selectivity of the cross-coupling reaction. nih.gov For example, in the palladium-catalyzed cross-coupling of 2,4-dichloropyridines, the use of sterically hindered N-heterocyclic carbene ligands can direct the reaction to the C4 position with high selectivity. nih.gov This suggests that the coordination of this compound to a metal center could similarly influence the regioselectivity of catalytic reactions.

**Table 1: Representative Data for Suzuki-Miyaura Cross-Coupling of Dichloroarenes***

| Entry | Dichloroarene | Boronic Acid | Catalyst System | Product | Yield (%) | Reference |

| 1 | 2,4-dichloropyridine | Phenylboronic acid | Pd/IPr | 2-chloro-4-phenylpyridine | ~90 | nih.gov |

| 2 | 2,6-dichloropyridine | Alkyl pinacol (B44631) boronic ester | FcPPh₂/Pd₂(dba)₃ | 2-chloro-6-alkylpyridine | High | rwth-aachen.de |

Transition metal complexes of bipyridine ligands, particularly those of ruthenium and iridium, are well-known for their applications in visible-light photoredox catalysis. acs.orgnih.gov These complexes can absorb light to reach an excited state with potent redox properties, enabling them to catalyze a wide range of organic transformations through single-electron transfer pathways. acs.org The electronic properties of the bipyridine ligand can be tuned by introducing substituents, which in turn affects the photophysical and redox properties of the metal complex. sciencepublishinggroup.com

In the context of CO₂ reduction, rhenium and manganese complexes containing substituted bipyridine ligands have been extensively studied as catalysts. nih.govnsf.govnih.gov The chloro substituent in this compound, being electron-withdrawing, would be expected to make the reduction of the corresponding metal complex more favorable, which can be a crucial step in the catalytic cycle for CO₂ reduction. sciencepublishinggroup.com Studies on rhenium bipyridine complexes have shown that the introduction of electron-withdrawing groups can lead to more favorable and faster reductive quenching of the excited state. rsc.org

**Table 2: Effect of Substituents on Rhenium Bipyridine Complexes in Photocatalytic CO₂ Reduction***

| Catalyst | Substituent (R) on bipyridine | CO Production (mol/cat-mol·2h) | Molar Absorption Coefficient (at 365 nm) | Reference |

| Re(bpy-H)(CO)₃Cl | H | ~1.3 | ~3000 | sciencepublishinggroup.com |

| Re(bpy-CH₃)(CO)₃Cl | CH₃ | ~2.5 | ~4000 | sciencepublishinggroup.com |

| Re(bpy-COOH)(CO)₃Cl | COOH | 6.59 | ~7000 | sciencepublishinggroup.com |

Note: This table illustrates the impact of different substituents on the catalytic activity of rhenium bipyridine complexes. While data for this compound is not specifically available, the trend suggests that electron-withdrawing groups can enhance catalytic performance.

Heterogeneous Catalysis

In the realm of heterogeneous catalysis, this compound can be utilized to modify the surface of solid supports or to stabilize metal nanoparticles, thereby influencing the catalytic activity and selectivity of these materials.

Metal nanoparticles are highly effective catalysts due to their large surface-area-to-volume ratio. mdpi.com However, they tend to agglomerate, leading to a loss of catalytic activity. Bipyridine-based ligands can be used to stabilize these nanoparticles, preventing their aggregation and enhancing their catalytic performance. univ-artois.frnih.gov The this compound molecule can adsorb onto the surface of metal nanoparticles through its nitrogen atoms, providing a protective layer. The electronic nature of the chloro group could also modulate the electronic properties of the nanoparticle surface, potentially influencing its catalytic activity. univ-artois.fr

Rhodium complexes containing bipyridine ligands have been shown to be effective catalysts for the hydrogenation of various substrates, including ketones. nih.gov The catalytic activity of these complexes can be tuned by modifying the substituents on the bipyridine ligand. nih.gov While direct application of this compound in hydrogenation is not well-documented, it is plausible that its rhodium complexes could exhibit catalytic activity. The electron-withdrawing chloro group might influence the hydricity of the rhodium-hydride intermediate, a key species in the hydrogenation catalytic cycle. nih.gov

Mechanistic Studies in Catalysis

Understanding the reaction mechanism is crucial for the rational design of more efficient catalysts. rwth-aachen.de In catalysis involving bipyridine metal complexes, mechanistic studies often focus on the role of the ligand in stabilizing different oxidation states of the metal, as well as its influence on the kinetics of elementary steps such as oxidative addition, transmetalation, and reductive elimination. nih.gov

For this compound, the chloro substituent would be expected to have a significant electronic effect on the metal center. This can be probed using various techniques, including cyclic voltammetry to study the redox properties of the complexes and spectroscopic methods to identify key catalytic intermediates. nih.gov For instance, in the context of CO₂ reduction by rhenium bipyridine complexes, mechanistic studies have identified the one-electron reduced species as a key intermediate, and its reactivity is influenced by the substituents on the bipyridine ligand. rsc.org Similarly, in photoredox catalysis, the chloro group would likely affect the excited-state dynamics of the metal complex, influencing the efficiency of electron transfer processes. acs.org

Supramolecular Chemistry Involving 2 Chloro 3,4 Bipyridine Derivatives

Bipyridines as Building Blocks for Supramolecular Assemblies

Bipyridines are a cornerstone of supramolecular chemistry, prized for their ability to act as ligands that coordinate with metal ions and as scaffolds for self-assembly through non-covalent interactions. Their rigid structure and the presence of nitrogen atoms make them ideal candidates for creating a wide array of supramolecular structures, including metal-organic frameworks (MOFs), coordination polymers, and self-assembled monolayers. The specific isomerism of the bipyridine, along with the nature and position of substituents, dictates the geometry and properties of the resulting assembly. For instance, the nitrogen atoms can act as hydrogen bond acceptors, while the aromatic rings can participate in π-π stacking.

The unique arrangement of nitrogen atoms in 2'-Chloro-3,4'-bipyridine, combined with the presence of a chloro substituent, theoretically equips it with distinct electronic and steric properties. These features could lead to novel supramolecular architectures that differ significantly from those formed by more commonly studied isomers like 2,2'-bipyridine (B1663995) or 4,4'-bipyridine (B149096). However, empirical studies and crystallographic data to confirm these possibilities are currently lacking in the published literature.

Non-Covalent Interactions in Supramolecular Structures

The formation and stability of supramolecular assemblies are governed by a variety of non-covalent interactions. These weak forces, including hydrogen bonding, π-π stacking, and halogen bonding, are highly directional and work in concert to guide the self-assembly of molecules into well-defined, higher-order structures.

Hydrogen Bonding Networks

Hydrogen bonds are among the most critical interactions in supramolecular chemistry, providing strength and directionality to molecular assemblies. In bipyridine-containing structures, the pyridine (B92270) nitrogen atoms are common hydrogen bond acceptors, readily interacting with donor groups such as carboxylic acids or amides. The resulting hydrogen-bonded networks can range from simple dimers to complex three-dimensional frameworks. The specific geometry of the bipyridine isomer plays a crucial role in determining the topology of these networks. For this compound, the relative positions of the two nitrogen atoms would be expected to facilitate the formation of unique hydrogen bonding motifs, potentially leading to novel crystalline structures.

π-π Stacking Interactions

The aromatic rings of bipyridine molecules are prone to engage in π-π stacking interactions, which are crucial for the stabilization of many supramolecular architectures. These interactions involve the face-to-face or offset stacking of the electron-rich π systems of the pyridine rings. The strength and geometry of these interactions are influenced by the electronic nature of the substituents on the rings. The electron-withdrawing effect of the chlorine atom in this compound could modulate the electron density of the pyridine rings, thereby influencing the nature and strength of π-π stacking interactions with other aromatic systems.

Halogen Bonding Interactions

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile such as a lone pair on a nitrogen or oxygen atom. The chlorine atom in this compound presents a potential site for halogen bonding. This interaction is highly directional and has emerged as a powerful tool in crystal engineering for the rational design of solid-state structures. The ability of the chlorine atom to form halogen bonds could be exploited to direct the assembly of this compound with other molecules, leading to the formation of co-crystals and other complex architectures with predictable arrangements.

Material Science Applications of Functionalized Bipyridines

Responsive Materials: Chromism and Sensing

There is no available scientific literature detailing the chromic or sensing properties of 2'-Chloro-3,4'-bipyridine.

Solvatochromic, Basochromic, and Thermochromic Phenomena

No studies have been found that investigate the solvatochromic, basochromic, or thermochromic behavior of this compound. Consequently, there are no research findings or data to present in a tabular format regarding these phenomena for this specific compound.

Polymeric Materials

There is a lack of published research on the use of this compound as a monomer or a functional side group in the development of polymeric materials. While functionalized bipyridines are widely used in the synthesis of coordination polymers, conjugated polymers, and other advanced polymeric structures, the specific contributions or potential applications of the this compound moiety in this context have not been documented. Therefore, no data on its polymerization behavior, or the properties of any resulting polymers, can be provided.

Photophysical Properties of 2 Chloro 3,4 Bipyridine Complexes and Derivatives

Absorption and Emission Characteristics

Complexes incorporating bipyridine-type ligands are renowned for their characteristic absorption spectra, which typically feature intense bands in the ultraviolet (UV) region and broad, less intense bands in the visible portion of the spectrum. The high-energy absorptions are generally assigned to spin-allowed π–π* intraligand transitions, localized on the bipyridine framework. The lower-energy bands are often attributed to metal-to-ligand charge transfer (MLCT) transitions, where an electron is promoted from a metal-centered d-orbital to a π* anti-bonding orbital of the bipyridine ligand. osti.govlibretexts.org

For complexes of 2'-Chloro-3,4'-bipyridine, the absorption profile is expected to follow this general pattern. The precise energy and intensity of the MLCT band can be influenced by the chloro-substituent. As an electron-withdrawing group, the chlorine atom is expected to lower the energy of the ligand's π* orbitals, which could lead to a red-shift (bathochromic shift) of the MLCT absorption band compared to an unsubstituted analogue. mdpi.com

Upon excitation into these absorption bands, many bipyridine complexes exhibit luminescence, typically from the lowest-energy triplet MLCT (³MLCT) excited state. researchgate.net This emission is generally broad and significantly red-shifted from the absorption maximum (a large Stokes shift). The emission wavelength, quantum yield, and lifetime are sensitive to the specific metal, the ligand structure, and the solvent environment. cmu.eduasianpubs.org For instance, ruthenium(II) polypyridyl complexes often display emission maxima in the range of 610 to 700 nm. cmu.edu

Interactive Table: Representative Photophysical Data for Bipyridine Complexes

| Complex | Absorption λmax (nm) | Emission λmax (nm) | Solvent |

| [Ru(bpy)₂(4,4'-dcbpy)] | ~450 | 615 | CH₃CN |

| [Ru(bpy)₂(5,5'-dcbpy)] | ~450 | 650 | H₂O |

| [Ru(Me-bpy)(MeO-bpy)(PPh₃)Cl]⁺ | Not Specified | 618-625 | Methanol/Acetonitrile |

| [Ir(ppy)₂(bpy)]⁺ | ~350-450 (MLCT/LLCT) | ~600 | Acetonitrile |

Note: This table presents data for analogous bipyridine complexes to illustrate typical photophysical properties. bpy = 2,2'-bipyridine (B1663995), dcbpy = dicarboxy-2,2'-bipyridine, Me-bpy = 4,4'-dimethyl-2,2'-bipyridine, MeO-bpy = 4,4'-dimethoxy-2,2'-bipyridine, ppy = 2-phenylpyridine.

The electronic and photophysical properties of metal bipyridine complexes can be systematically engineered through strategic modification of the ligand framework. mdpi.com Altering substituents on the bipyridine rings is a powerful tool for tuning redox potentials, absorption and emission energies, and excited-state lifetimes. osti.gov

The this compound ligand offers several avenues for such tuning:

Electronic Effects : The chloro group at the 2'-position is electron-withdrawing, which stabilizes the π* orbitals of the ligand. This stabilization can lower the energy of the MLCT excited state, affecting both absorption and emission wavelengths.

Heavy-Atom Effect : The presence of the chlorine atom can enhance spin-orbit coupling. This "heavy-atom effect" can facilitate intersystem crossing from the initially formed singlet excited state to the emissive triplet state. However, it can also increase the rate of non-radiative decay from the triplet state back to the ground state, potentially leading to a lower emission quantum yield. nih.gov

Studies on related chloro-substituted polypyridyl complexes have shown that while the chloro group may have a limited impact on the complex's redox properties, it can advantageously alter other photophysical characteristics. uark.edu

Excited State Dynamics and Charge Transfer Processes

The fate of a this compound complex after absorbing a photon is governed by a series of rapid dynamic processes. Following excitation to a singlet state (e.g., ¹MLCT), the complex typically undergoes very fast intersystem crossing (ISC) to a corresponding triplet state (e.g., ³MLCT). researchgate.net This triplet state is significantly longer-lived and is the starting point for most of the interesting photochemistry and photophysics, including luminescence and energy transfer reactions. nih.gov The dynamics are complex and can involve vibrational relaxation and energy transfer between different types of excited states within the molecule. nih.gov

The defining photophysical feature of many transition metal bipyridine complexes is the MLCT excited state. researchgate.net In this state, electron density is formally transferred from a d-orbital of the metal to a π* orbital of the this compound ligand. This creates a species that is simultaneously a potent oxidant (at the metal center) and a potent reductant (on the ligand), making these complexes useful in photoredox catalysis. libretexts.org

The energy of the ³MLCT state is a critical parameter. It determines the emission color and the energy available for subsequent reactions. This energy is directly correlated with the difference between the oxidation potential of the metal center and the reduction potential of the ligand. nih.gov By modifying the ligand with electron-withdrawing groups like the chloro-substituent in this compound, the ligand becomes easier to reduce, thus lowering the energy of the MLCT excited state. mdpi.com

Interactive Table: Factors Influencing MLCT States in Bipyridine Complexes

| Factor | Influence on Ligand/Metal Orbitals | Effect on MLCT Energy |

| Electron-withdrawing group on ligand | Lowers ligand π* orbital energy | Decreases MLCT energy (red-shift) |

| Electron-donating group on ligand | Raises ligand π* orbital energy | Increases MLCT energy (blue-shift) |

| Stronger σ-donating ligands | Increases ligand-field splitting | Pushes metal-centered (MC) states to higher energy, stabilizing MLCT state |

| Extended π-conjugation on ligand | Lowers ligand π* orbital energy | Decreases MLCT energy (red-shift) |

In addition to MLCT states, other types of charge transfer excited states can exist in complexes containing this compound.

Intraligand Charge Transfer (ILCT) : An ILCT state involves the redistribution of electron density within a single ligand. While less common in simple bipyridines, if the this compound ligand were further functionalized with an electron-donating group, an ILCT state could arise, involving charge transfer from the donor-substituted ring to the chloro-substituted ring.

Ligand-to-Ligand Charge Transfer (LLCT) : In heteroleptic complexes where this compound is coordinated alongside a more electron-rich ligand, an LLCT excited state may become accessible. rsc.org In such a state, an electron is promoted from an orbital primarily located on the electron-rich "donor" ligand to the π* orbital of the electron-accepting this compound "acceptor" ligand. The presence of low-lying LLCT states can significantly alter the photophysics, sometimes providing a rapid non-radiative decay pathway that quenches the MLCT emission. rsc.org The existence and energy of these states depend on the specific combination of ligands in the coordination sphere. nih.gov

Triplet-Triplet Annihilation Upconversion

Triplet-triplet annihilation upconversion (TTA-UC) is a process where two low-energy photons are converted into one higher-energy photon. This is achieved through a bimolecular process involving a sensitizer and an annihilator (or emitter). nih.gov Transition metal complexes, including those with bipyridine ligands, are excellent candidates for sensitizers due to their:

Strong absorption of visible light to populate an excited state.

Efficient intersystem crossing to a long-lived triplet state.

Sufficient triplet state energy to transfer to the annihilator molecule. nih.gov

Complexes of this compound could potentially serve as triplet sensitizers in TTA-UC systems. The MLCT excited state of such a complex, once populated by light absorption, would undergo ISC to the ³MLCT state. This triplet energy could then be transferred to an annihilator molecule via Dexter energy transfer. Two of these energized annihilator molecules can then interact, with one returning to the ground state and the other being promoted to a higher-energy singlet excited state, which then emits a high-energy (upconverted) photon. researchgate.net The design of an effective sensitizer requires careful tuning of the triplet state lifetime and energy. nih.govnih.govrsc.org The properties of this compound complexes, influenced by the chloro-substituent and asymmetric core, could be tailored for such applications.

Computational Studies and Theoretical Insights

Quantum Chemical Calculations

Density Functional Theory (DFT) is a computational method that has proven to be a good balance between accuracy and computational cost for studying the electronic structure of medium-sized molecules. tandfonline.com It is used to determine the ground-state properties of molecules, such as their geometries and electron distribution. Theoretical studies on substituted 2,2'-bipyridines have demonstrated that DFT can effectively predict how substituents alter both the electronic and structural properties of the bipyridine system, with inductive and resonance effects playing significant roles. researchgate.netrsc.org For 2'-Chloro-3,4'-bipyridine, DFT calculations would be crucial in understanding the influence of the electron-withdrawing chlorine atom on the electron density of the pyridine (B92270) rings.

Time-Dependent DFT (TD-DFT) is an extension of DFT that is used to study the excited-state properties of molecules. mdpi.comkfupm.edu.sa This method is particularly useful for predicting spectroscopic properties, such as UV-visible absorption spectra. mdpi.com In the context of substituted bipyridines, TD-DFT calculations have been used to reveal that shifts in the maximum absorption wavelength (λmax) are dependent on both the nature and the position of the substituent. researchgate.netosi.lv

The electronic structure of a molecule dictates its chemical behavior. For bipyridine systems, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions and electronic transitions.

In substituted 2,2'-bipyridines, it has been shown that the introduction of substituents leads to a general reduction in the HOMO-LUMO energy gap. researchgate.netrsc.org Electron-donating groups tend to increase the electron density in the bipyridine system, while electron-withdrawing groups, such as the chloro group in this compound, are expected to decrease it. researchgate.net This, in turn, affects the energies of the frontier orbitals. The chloro group, being electronegative, is expected to lower the energy of both the HOMO and LUMO of the bipyridine system. The precise effect on the HOMO-LUMO gap would depend on the relative stabilization of these two orbitals.

Computational studies on other chloropyridines have shown that the charge and π-electron density on the ring atoms can be significantly altered by the presence of a chlorine atom. mdpi.com This is due to the polarization of the bond by the charge of the geminal atom directly through space. mdpi.com

Prediction of Spectroscopic Properties

Computational methods, particularly TD-DFT, are powerful tools for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra and the design of molecules with specific optical properties.

The emission maximum of a molecule is related to the energy difference between its first excited state and its ground state. TD-DFT can be used to calculate the energies of these states and thus predict the emission wavelength. For substituted bipyridines, it has been shown that with an increase in the electron-donating nature of a substituent, a red shift in both the absorption and emission bands occurs. ajchem-a.com Conversely, the presence of an electron-withdrawing group like chlorine in this compound would likely lead to a blue shift in the emission maximum compared to an unsubstituted or electron-donor-substituted bipyridine.

The HOMO-LUMO gap is often used as a first approximation of the electronic band gap of a molecule. As mentioned previously, substitutions on the bipyridine ring system generally lead to a reduction in the HOMO-LUMO energy gap. researchgate.netrsc.org The specific impact of the chloro group on the band gap of this compound would need to be determined through specific calculations, but a general trend of tuning the gap based on the electronic nature of the substituent is well-established. wisc.edu

Rationalization of Reaction Pathways and Product Formation

Computational chemistry can provide detailed insights into reaction mechanisms, helping to rationalize why certain products are formed over others. By calculating the energies of reactants, transition states, and products, a potential energy surface for a reaction can be mapped out.

Design and Tuning of Electronic Properties for Specific Applications

A key advantage of computational chemistry is its ability to predict the properties of molecules before they are synthesized. This predictive power allows for the rational design of molecules with tailored electronic properties for specific applications, such as in organic electronics or as ligands in catalysts.

The electronic properties of bipyridine-based molecules can be finely tuned by the introduction of different substituents. acs.orgepa.gov The electron-withdrawing nature of the chlorine atom in this compound will influence its redox potentials and ligand field strength when it is part of a metal complex. acs.orgepa.gov DFT calculations on a series of substituted [Fe(bpy)3]2+ complexes have shown that while substituent modification is a useful strategy for fine-tuning the ligand field strength, it has a more significant effect on the metal-ligand electrostatic interactions, leading to large changes in reduction potentials. acs.org

By computationally screening a variety of substituents and substitution patterns on the bipyridine framework, it is possible to identify candidates with optimal electronic properties for a desired application. For example, in the context of developing new catalysts, DFT can be used to predict how the electronic properties of the ligand will affect the activity and selectivity of the metal center. This in silico design approach can significantly accelerate the discovery of new and improved functional molecules.

Biological Activity and Medicinal Chemistry Applications of 2 Chloro 3,4 Bipyridine Derivatives

Broad Spectrum Biological Activities of Bipyridine Derivatives

Bipyridine derivatives are noted for their diverse therapeutic potential. nih.gov Research has demonstrated that molecules incorporating the bipyridine scaffold possess potent biological activities, including antimicrobial, immunomodulatory, antitumor, and phytotoxic effects. researchgate.net The versatility of the pyridine (B92270) scaffold, a component of bipyridine, contributes to a broad range of biological actions such as antiviral, antioxidant, anti-diabetic, anti-cancer, anti-malarial, analgesic, and anti-inflammatory properties. nih.gov The ability of 2,2'-bipyridine (B1663995) to act as a chelating ligand is central to its bioactivity, allowing it to form complexes with metal ions that exhibit these varied biological effects. nih.gov The introduction of different functional groups to the bipyridine nucleus allows for the modulation of these activities, making it a privileged structure in the search for new therapeutic agents. nih.gov

Research on Antimicrobial Properties of Derivatives

The antimicrobial capabilities of bipyridine derivatives have been a significant area of investigation. These compounds have shown potent activity against a range of both Gram-positive and Gram-negative bacteria. frontiersin.orgmdpi.com Notably, studies have highlighted their effectiveness against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA), where they have been shown to inhibit biofilm formation and eradicate existing biofilms in a dose-dependent manner. frontiersin.org Some derivatives have demonstrated antimicrobial activity superior to standard antibiotics like vancomycin, particularly in eliminating persistent MRSA cells. frontiersin.org

The mechanism of antibacterial action for some 2,2'-bipyridine derivatives involves the depolarization of the mitochondrial membrane and the accumulation of intracellular reactive oxygen species (ROS). frontiersin.org Metal complexes of bipyridine, such as those with copper, have also been examined, showing significant antibacterial activity, particularly against Gram-positive bacteria like Micrococcus luteus and Staphylococcus aureus. researchgate.net Research into various substituted pyridine compounds has confirmed that specific moieties, such as chloro and hydroxy groups, can confer excellent antimicrobial activity against a spectrum of bacterial and fungal strains. nih.gov

Table 1: Antimicrobial Activity of Selected Bipyridine and Pyridine Derivatives

| Compound/Derivative Class | Target Organism(s) | Observed Effect | Reference(s) |

| 2,2'-Bipyridine Derivatives | Methicillin-resistant S. aureus (MRSA) | Inhibition of biofilm formation, eradication of persister cells. frontiersin.org | frontiersin.org |

| [Cu(dimethylbpy)2Cl]PF6 | Micrococcus luteus, Staphylococcus aureus | High antibacterial activity with MIC values of 100 and 250 μM, respectively. researchgate.net | researchgate.net |

| N-alkylated pyridine-based salts | S. aureus, E. coli | Antibacterial and antibiofilm activities. nih.gov | nih.gov |

| 3-chloro-1-(4-chlorophenyl)-4-(pyridine-3-yl) azetidine-2-one | S. aureus, B. subtilis, E. coli, P. aeruginosa | Potent activity against tested bacterial strains. nih.gov | nih.gov |

| 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones | Mycobacterium tuberculosis, P. aeruginosa | Promising concentration-dependent activity. nih.gov | nih.gov |

Investigations into Antiviral Activity of Derivatives

The pyridine scaffold is a key component in numerous compounds investigated for antiviral properties. nih.gov Bipyridine derivatives and their metal complexes have been shown to possess antiviral activity against a variety of viruses. nih.govfrontiersin.org Research has demonstrated that pyridine-containing heterocycles exhibit good antiviral activity against viruses such as human immunodeficiency viruses (HIV), hepatitis C virus (HCV), and hepatitis B virus (HBV). nih.gov

The mechanisms underlying the antiviral effects of these derivatives are diverse. They can inhibit viral replication through various pathways, including the inhibition of reverse transcriptase, polymerase, and other key viral enzymes. nih.gov Other mechanisms involve blocking viral maturation, inhibiting DNA and RNA replication, and interfering with cellular signaling pathways that the virus hijacks for its life cycle. nih.gov For instance, certain gemcitabine (B846) derivatives featuring a pyridine ring have been identified as potent inhibitors of the influenza virus by targeting its viral RNA replication and/or transcription. acs.org The structural versatility of the bipyridine framework allows for systematic modifications to optimize antiviral potency and selectivity against specific viral targets. acs.org

Antitumor and Anticancer Research with Derivatives

Derivatives of bipyridine have emerged as promising candidates in anticancer research, demonstrating significant cytotoxic effects against various cancer cell lines. nih.gov Studies have shown that 2,2'-bipyridine derivatives can effectively inhibit the viability of hepatocellular carcinoma (HepG2) cells. nih.gov Further research has identified high antiproliferative activity of certain chloro-containing derivatives against leukemia, colon cancer, melanoma, and breast cancer cell lines. rsc.org

The anticancer potential is not limited to the organic ligand itself; metal complexes of bipyridine derivatives have also been extensively studied. For example, a 5-(chloromethyl)-2,2'-bipyridine (B31925) rhenium tricarbonyl complex showed significant inhibition of pancreatic tumor growth in an in vivo model. rsc.org The presence of a chloro-substituent, as in 2'-Chloro-3,4'-bipyridine, is a common feature in many biologically active molecules and has been shown to enhance the anti-proliferative activity of some compound classes. nih.govuran.ua

Table 2: Anticancer Activity of Selected Chloro-Containing and Bipyridine Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Activity Metric (e.g., GI50, IC50) | Reference(s) |

| Quinazoline-chalcone 14g | K-562 (leukemia), HCT-116 (colon), MCF7 (breast) | GI50 values between 0.622–1.81 μM. rsc.org | rsc.org |

| Pyrimidodiazepine 16c | Various (10 cell lines) | High cytotoxic activity, 10-fold higher than doxorubicin. rsc.org | rsc.org |

| Ciminalum–thiazolidinone hybrid 2h | NCI60 panel | Mean GI50 value of 1.57 μM. nih.gov | nih.gov |

| 5-(chloromethyl)-2,2′-bipyridine rhenium complex | Pancreatic (Panc-1) | Significant tumor growth inhibition in vivo. rsc.org | rsc.org |

| 2,2'-Bipyridine derivatives (NPS 1, 2, 5, 6) | HepG2 (hepatocellular carcinoma) | IC50 values in the nanogram range (e.g., 71.43 ng/mL for NPS 6). nih.gov | nih.gov |

The anticancer effects of bipyridine derivatives are mediated by several distinct mechanisms of action. A primary mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov Mechanistic studies have revealed that these compounds can trigger apoptosis by generating reactive oxygen species (ROS) and causing mitochondrial membrane depolarization. nih.govfrontiersin.org This disruption of mitochondrial function is a key step in the intrinsic pathway of apoptosis. nih.gov

Another significant mechanism involves the interaction of these compounds with DNA. Some derivatives have been shown to bind to DNA through intercalation (inserting between the base pairs) or groove binding. rsc.org This interaction can interfere with DNA replication and transcription, ultimately leading to cell death. For example, specific quinazoline (B50416) derivatives were found to interact with calf thymus DNA, with their mode of action being similar to the known DNA-binding anticancer agent lomustine. rsc.org Certain Ciminalum-thiazolidinone hybrids have been found to induce apoptosis through a caspase-independent, AIF-mediated pathway, which involves the activation of intrinsic apoptotic pathways mediated by mitochondria. nih.gov

The development of targeted anticancer agents, which are directed towards specific biomarkers of cancer, represents a significant advance in chemotherapy. scispace.comcaltech.edu Bipyridine derivatives are excellent ligands for creating metal complexes that can function as targeted therapies. nih.govwikipedia.org The rich coordination chemistry of metals allows for the design of complexes with specific geometries and reactivity, making them ideal scaffolds for biological applications. scispace.comcaltech.edu

These metal-based drugs can be tailored to target specific cellular components or pathways on which cancer cells depend for growth and survival. scispace.comcaltech.edu For instance, researchers have developed rhenium and ruthenium complexes with halomethyl-substituted bipyridine ligands that show significant antiproliferative activity. rsc.orgtandfonline.com These complexes can be designed to act as alkylating agents or to interact with specific biomolecules. rsc.org Another strategy involves tethering a metal complex to a molecule that directs it to a particular cellular location, such as the mitochondria, to induce apoptosis in a targeted manner. scispace.com This approach aims to increase efficacy against cancer cells while reducing the side effects associated with traditional chemotherapeutics that also kill healthy cells. scispace.comcaltech.edu

Role in Drug Discovery and Development

The bipyridine structure is a versatile and valuable scaffold in drug discovery and development. researchgate.net Its ability to be chemically modified allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a frequent component of new therapeutic agents. The inclusion of chlorine atoms in drug candidates is a well-established strategy in medicinal chemistry to enhance biological activity, and chloro-containing molecules are key ingredients in many approved drugs. nih.gov

Bipyridine derivatives serve as crucial building blocks and ligands in the creation of novel compounds, including the targeted metal-based therapies discussed previously. scispace.comcaltech.edunih.gov The process of drug discovery often involves identifying a "hit" compound and then optimizing its structure to improve potency, selectivity, and drug-like properties. The bipyridine framework provides a robust starting point for such optimization efforts. acs.org Collaborative efforts between academic researchers, pharmaceutical companies, and contract research organizations (CROs) often focus on designing and synthesizing libraries of compounds based on scaffolds like bipyridine to identify new development candidates for a wide range of diseases. drugtargetreview.com

Bioisosteric Substitution Strategies

Bioisosterism is a fundamental strategy in drug design where an atom or a group of atoms in a biologically active compound is replaced by another with similar physical or chemical properties. cambridgemedchemconsulting.comufrj.br This technique is employed to create new molecules with improved biological properties, better pharmacokinetics, or reduced toxicity. spirochem.com For a molecule like this compound, several bioisosteric modifications could be envisioned to modulate its potential biological activity.

The key components for bioisosteric replacement in this compound are the pyridine rings and the chlorine substituent.

Chlorine Atom Bioisosteres : The chlorine atom is a versatile substituent. It can be replaced by other halogens (F, Br, I) to systematically probe the effect of size and electronegativity on activity. nih.gov It is also considered a bioisostere for a methyl group (CH₃) and a trifluoromethyl group (CF₃), allowing for fine-tuning of lipophilicity and electronic effects. chemrxiv.org The "methyl-chloro equivalence" has been noted for its ability to maintain similar lipophilicity while altering electronic properties. chemrxiv.org

| Original Group | Bioisosteric Replacement(s) | Potential Impact |

|---|---|---|

| Pyridine Ring (-CH=N-) | Phenyl (-CH=CH-), Thiophene (-S-), Pyrimidine (-N=CH-N=) | Modulation of polarity, hydrogen bonding capacity, and metabolic stability |

| Chlorine (Cl) | Fluorine (F), Bromine (Br), Methyl (CH₃), Trifluoromethyl (CF₃), Cyano (CN) | Alteration of lipophilicity, electronic effects, and potential for halogen bonding |

| Hydrogen (H) | Deuterium (D), Fluorine (F) | Enhancement of metabolic stability (kinetic isotope effect) or modulation of pKa |

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound relates to its biological activity, guiding the optimization of a lead molecule. nih.gov For bipyridine derivatives, SAR studies have been crucial in developing potent agents for various diseases.

The SAR of bipyridine-containing molecules often focuses on the nature and position of substituents on the pyridine rings. In the context of this compound, key areas for SAR exploration would include:

Position of the Chlorine Atom : The location of the chloro group is critical. Moving it to other positions on either pyridine ring would likely alter the molecule's electronic distribution and its ability to fit into a biological target's binding pocket.

Addition of Other Substituents : Introducing other functional groups (e.g., methyl, hydroxyl, amino) at available positions on the bipyridine core can significantly impact activity. Studies on other pyridine-based scaffolds have demonstrated that even small changes, such as substituting a hydrogen atom with a methyl or chloro group, can lead to substantial differences in biological potency. mdpi.com For example, in one study of pyridine derivatives, the introduction of a methyl group was found to be more favorable for antiproliferative activity than a chlorine atom or hydrogen at the same position. mdpi.com

An example from a study on different pyridine derivatives illustrates how substituent changes can influence antiproliferative activity, providing a model for how SAR on this compound derivatives might be approached.

| Compound Derivative | Substituent (R) | IC₅₀ (mM) |

|---|---|---|

| Derivative 31 | -CH₃ | 1.30 |

| Derivative 32 | -Cl | 5.84 |

| Derivative 33 | -H | 7.15 |

These data show that for this particular chemical scaffold, a methyl group enhances activity compared to a chloro group or an unsubstituted ring. mdpi.com Similar systematic investigations on derivatives of this compound would be necessary to determine the optimal substitution patterns for a specific therapeutic target. Such studies have been instrumental in the development of bipyridine-based anticancer agents that target tubulin polymerization or act as kinase inhibitors. nih.govacs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.